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Compound of Interest

1-Bromo-3,4-difluoro-5-iodo-2-
Compound Name:
methoxybenzene
CAS No.: 2484889-22-5
Cat. No.: B6287536
- 7

The strategic incorporation of fluorine and other halogens into aromatic systems is a
cornerstone of modern medicinal chemistry.[1][2][3] These elements can profoundly influence a
molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability,
membrane permeability, and binding affinity.[1] 1-Bromo-3,4-difluoro-5-iodo-2-
methoxybenzene represents a highly functionalized and promising, albeit currently theoretical,
building block for the synthesis of novel therapeutics and chemical probes. Its polysubstituted
aromatic core offers multiple, distinct points for chemical modification, making it an attractive
scaffold for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the predicted molecular structure,
physicochemical properties, and a plausible synthetic approach for 1-Bromo-3,4-difluoro-5-
iodo-2-methoxybenzene. It further explores its potential applications in drug development and
outlines essential safety considerations.

Predicted Physicochemical and Structural
Properties

The properties of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene are dictated by the
interplay of its various substituents on the central benzene ring.
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Property Predicted Value / Description
Molecular Formula C7HsBrF210
Molecular Weight 394.90 g/mol

Physical Form

Expected to be a solid at room temperature.

Predicted to be insoluble in water but soluble in

Solubility common organic solvents like ethanol, benzene,
and chloroform.[4]
_ _ Estimated to be in the range of 40-70°C, based
Melting Point
on related structures.
Boiling Point Estimated to be above 250°C.
CAS Number Not assigned.

Molecular Structure Visualization

The arrangement of the substituents on the benzene ring is critical to the molecule's reactivity

and steric profile.

Caption: Predicted structure of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene.

Proposed Synthetic Pathway

A plausible multi-step synthesis can be designed starting from a commercially available

precursor. The key challenge is the regioselective introduction of the three different halogen

atoms.

Synthetic Workflow Overview
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Caption: A plausible two-step synthetic workflow from a known precursor.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Electrophilic Bromination of 1,2-Difluoro-3-methoxybenzene

The methoxy group is a strong activating group and directs electrophilic substitution to the
ortho and para positions. The position para to the methoxy group (position 5) is the most likely
site for bromination due to steric hindrance at the ortho position.

Reaction Setup: In a fume hood, dissolve 1,2-difluoro-3-methoxybenzene in a suitable
chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic
stirrer and a dropping funnel. Cool the mixture to 0°C in an ice bath.

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) and a catalytic
amount of a Lewis acid (e.g., iron(lll) bromide) in the same solvent to the reaction mixture.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: Once the starting material is consumed, quench the reaction with a saturated
agueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over
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anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product, 1-bromo-3,4-difluoro-2-methoxybenzene, by column
chromatography on silica gel.

Step 2: lodination of 1-Bromo-3,4-difluoro-2-methoxybenzene

The remaining unsubstituted position on the ring is now activated by the methoxy group and
can undergo iodination.

» Reaction Setup: Dissolve the purified product from Step 1 in a mixture of acetic acid and
sulfuric acid in a round-bottom flask.

o Reagent Addition: Add N-lodosuccinimide (NIS) portion-wise to the stirred solution.
e Reaction Conditions: Gently heat the reaction mixture to 50-60°C and stir for several hours.
e Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

o Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
A precipitate should form. Filter the solid, wash thoroughly with water and a dilute solution of
sodium bicarbonate to neutralize any remaining acid.

 Purification: Recrystallize the crude product from a suitable solvent system (e.g.,
ethanol/water) to obtain the final product, 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene.

Potential Applications in Drug Development and
Chemical Biology

This molecule's highly substituted nature makes it a versatile platform for creating diverse
chemical libraries. The differential reactivity of the C-Br and C-I bonds is particularly
advantageous.

o Orthogonal Chemistry: The carbon-iodine bond is more reactive than the carbon-bromine
bond in many cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for
selective functionalization at the 5-position, followed by a subsequent reaction at the 1-
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position. This "orthogonal” reactivity is highly valuable in the synthesis of complex molecules.

[4]

» Scaffold for SAR Studies: By keeping the core structure constant and varying the
substituents introduced at the bromine and iodine positions, medicinal chemists can
systematically explore the structure-activity relationships of a new drug candidate series.

e Fluorine's Role: The two fluorine atoms are expected to enhance metabolic stability by
blocking potential sites of cytochrome P450 oxidation. They can also modulate the pKa of
adjacent functional groups and improve binding affinity through favorable electrostatic
interactions.[1][5]

Predicted Spectroscopic Sighatures

While experimental data is unavailable, the expected spectroscopic features can be predicted:

e IH NMR: A single singlet in the aromatic region (likely around 7.0-7.5 ppm) corresponding to

the lone aromatic proton. A singlet for the methoxy group protons would appear around 3.8-
4.0 ppm.

e 13C NMR: Seven distinct signals are expected. The carbons attached to fluorine will show

characteristic large C-F coupling constants. The chemical shifts of the carbons bonded to the

halogens will be influenced by their electronegativity.

e Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due

to the presence of bromine (1°Br and 8!Br in an approximate 1:1 ratio).

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) does not exist for this compound,
general precautions for handling halogenated aromatic compounds should be strictly followed.

[6]7]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.[6]
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e Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Avoid contact with skin and eyes.

» Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong oxidizing agents.[7][8]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.

Conclusion

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, while not a readily available compound,
represents a molecule of significant potential for synthetic and medicinal chemistry. Its dense
functionalization, particularly the orthogonal reactivity of its C-Br and C-I bonds, makes it an
ideal starting point for the synthesis of complex and diverse molecular libraries. The principles
and predictive data outlined in this guide provide a solid foundation for any research group
interested in the synthesis and application of this novel chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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